Methyl 2-[({[2-chloro-5-(methylsulfanyl)phenyl]carbonyl}carbamothioyl)amino]-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxylate
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Overview
Description
METHYL 2-[({[2-CHLORO-5-(METHYLSULFANYL)BENZOYL]AMINO}CARBOTHIOYL)AMINO]-4,5,6,7,8,9-HEXAHYDROCYCLOOCTA[B]THIOPHENE-3-CARBOXYLATE is a complex organic compound with potential applications in various fields of scientific research. This compound features a unique structure that includes a hexahydrocycloocta[b]thiophene core, which is further functionalized with a carboxylate group and a chloromethylsulfanylbenzoyl moiety. The presence of multiple functional groups within this molecule makes it an interesting subject for chemical synthesis and reactivity studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of METHYL 2-[({[2-CHLORO-5-(METHYLSULFANYL)BENZOYL]AMINO}CARBOTHIOYL)AMINO]-4,5,6,7,8,9-HEXAHYDROCYCLOOCTA[B]THIOPHENE-3-CARBOXYLATE typically involves multi-step organic reactions. One common approach is to start with the preparation of the hexahydrocycloocta[b]thiophene core, which can be achieved through cyclization reactions involving thiophene derivatives. The subsequent steps involve the introduction of the carboxylate group and the chloromethylsulfanylbenzoyl moiety through esterification and acylation reactions, respectively. The final product is obtained after purification and characterization using techniques such as chromatography and spectroscopy.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include continuous flow synthesis, which allows for better control over reaction parameters and scalability. Additionally, the use of automated systems for monitoring and controlling the reaction conditions can enhance the efficiency and reproducibility of the synthesis.
Chemical Reactions Analysis
Types of Reactions
METHYL 2-[({[2-CHLORO-5-(METHYLSULFANYL)BENZOYL]AMINO}CARBOTHIOYL)AMINO]-4,5,6,7,8,9-HEXAHYDROCYCLOOCTA[B]THIOPHENE-3-CARBOXYLATE can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert certain functional groups within the molecule to their corresponding reduced forms.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate or hydrogen peroxide, reducing agents like sodium borohydride or lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used For example, oxidation of the compound may yield products with additional oxygen-containing functional groups, while reduction may result in the formation of alcohols or amines
Scientific Research Applications
METHYL 2-[({[2-CHLORO-5-(METHYLSULFANYL)BENZOYL]AMINO}CARBOTHIOYL)AMINO]-4,5,6,7,8,9-HEXAHYDROCYCLOOCTA[B]THIOPHENE-3-CARBOXYLATE has a wide range of applications in scientific research, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, including drug development and pharmacological studies.
Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of METHYL 2-[({[2-CHLORO-5-(METHYLSULFANYL)BENZOYL]AMINO}CARBOTHIOYL)AMINO]-4,5,6,7,8,9-HEXAHYDROCYCLOOCTA[B]THIOPHENE-3-CARBOXYLATE involves its interaction with specific molecular targets and pathways within biological systems. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of the research.
Comparison with Similar Compounds
Similar Compounds
- METHYL 2-[({[2-CHLORO-5-(METHYLSULFANYL)BENZOYL]AMINO}CARBOTHIOYL)AMINO]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE
- ETHYL 2-[({[2-CHLORO-5-(METHYLSULFANYL)BENZOYL]AMINO}CARBOTHIOYL)AMINO]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE
Uniqueness
METHYL 2-[({[2-CHLORO-5-(METHYLSULFANYL)BENZOYL]AMINO}CARBOTHIOYL)AMINO]-4,5,6,7,8,9-HEXAHYDROCYCLOOCTA[B]THIOPHENE-3-CARBOXYLATE is unique due to its hexahydrocycloocta[b]thiophene core, which imparts distinct chemical and physical properties
Properties
Molecular Formula |
C21H23ClN2O3S3 |
---|---|
Molecular Weight |
483.1 g/mol |
IUPAC Name |
methyl 2-[(2-chloro-5-methylsulfanylbenzoyl)carbamothioylamino]-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxylate |
InChI |
InChI=1S/C21H23ClN2O3S3/c1-27-20(26)17-13-7-5-3-4-6-8-16(13)30-19(17)24-21(28)23-18(25)14-11-12(29-2)9-10-15(14)22/h9-11H,3-8H2,1-2H3,(H2,23,24,25,28) |
InChI Key |
KVBLFVLDNXCXOC-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(SC2=C1CCCCCC2)NC(=S)NC(=O)C3=C(C=CC(=C3)SC)Cl |
Origin of Product |
United States |
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